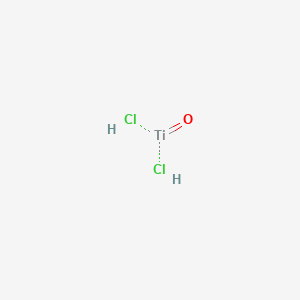
Titanium, dichlorooxo-
Descripción general
Descripción
Titanium, dichlorooxo- is a coordination compound that contains titanium in its +4 oxidation state. It is primarily based on the use of two types of precursors: titanium(IV) chloride and titanium(IV) alkoxides . Notably, the coordination number of titanium in these precursors is lower than that of TiO₂ (which has a coordination number of 6), explaining their high reactivity towards water .
Synthesis Analysis
The synthesis of titanium, dichlorooxo- involves the reaction of titanium(IV) chloride or titanium(IV) alkoxides with appropriate reagents. These reactions lead to the formation of the dichlorooxo- complex, which can be further characterized and studied .
Molecular Structure Analysis
The molecular structure of titanium, dichlorooxo- consists of a central titanium atom bonded to two chlorine atoms and one oxygen atom. The coordination geometry around the titanium center is typically tetrahedral, with the oxygen atom serving as a bridging ligand between the titanium and chlorine atoms .
Chemical Reactions Analysis
The reactivity of titanium, dichlorooxo- is influenced by its coordination environment. It readily undergoes reactions with water, hydroxide ions, and other nucleophiles. These reactions can lead to the formation of various titanium oxo-species and coordination complexes. Understanding the chemical behavior of this compound is crucial for its applications in catalysis, materials science, and other fields .
Aplicaciones Científicas De Investigación
Biomedical Applications
Titanium is renowned for its extensive use in dental and orthopedic applications due to its exceptional tissue compatibility. This is largely attributed to the properties of the stable oxide layer present on its surface. Spectroscopic characterization of titanium implant materials, especially non-alloyed titanium, reveals a surface consisting of a thin oxide layer, primarily TiO2, with traces of suboxides and TiNx. The surface also shows varying levels of carbon-dominated contamination, influenced by factors like machining, cleaning, and sterilization methods (Lausmaa, Kasemo, & Mattsson, 1990).
Photocatalytic Applications
Titanium dioxide (TiO2) is critically important in photocatalysis, including applications like environmental pollution removal and hydrogen generation. Various strategies, like doping and morphological control, have been employed to enhance TiO2’s photocatalytic efficiency. TiO2-based composites with controlled facets, particularly {001} facets, have shown to optimize selectivity and reactivity, making them highly effective in environmental remediation and clean energy technologies (Ong et al., 2014).
Solar Energy and Batteries
TiO2 is significant in solar energy applications like dye-sensitized solar cells and lithium-ion batteries. Advances in TiO2-based nanomaterials, including doped TiO2 and TiO2-composites, have shown potential in enhancing the efficiency of solar energy conversion and storage (Wei et al., 2018).
Biointeractive Interfaces
The interaction of TiO2 with biological systems is another area of significant research. Titanium’s high refractive index and biocompatibility make it an ideal candidate for biosensors and biointeractive interfaces. Research has explored the interactions between TiO2 and phosphatidyl serine-containing liposomes, leading to novel approaches for creating cell membrane-like environments on titanium oxide surfaces (Rossetti et al., 2005).
Nanotechnology in Medicine
Titanium nanostructures, particularly titanium dioxide (TiO2) nanotubes, have unique applications in medicine. They have been shown to influence cell adhesion, growth, and differentiation, impacting the development of biomedical devices like implants. TiO2 nanotubes' morphology correlates with cell interactions, leading to enhanced osseointegration and antibacterial properties (Kulkarni et al., 2015).
Propiedades
IUPAC Name |
oxotitanium;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.O.Ti/h2*1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYLSAGYQXAKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OTi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065635 | |
| Record name | Titanium, dichlorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Titanium, dichlorooxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13780-39-7 | |
| Record name | Titanium, dichlorooxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, dichlorooxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium, dichlorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloride titanium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-](/img/structure/B1595892.png)


![7-[[4-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B1595896.png)







